molecular formula C13H10ClN3O B2417418 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 339010-07-0

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine

Cat. No.: B2417418
CAS No.: 339010-07-0
M. Wt: 259.69
InChI Key: KDXCYQNJYKZRNP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent, followed by cyclization and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-chlorophenylboronic acid with a suitable imidazo[4,5-b]pyridine derivative under palladium catalysis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate GABA_A receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-methoxyimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXCYQNJYKZRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(N=CC=C2)N=C1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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